molecular formula C12H17NO2 B2829033 2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1504693-51-9

2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B2829033
CAS No.: 1504693-51-9
M. Wt: 207.273
InChI Key: GLKZLMXELQFUOC-UHFFFAOYSA-N
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Description

2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1504693-51-9) is a tetrahydronaphthalenamine (aminotetralin) derivative supplied for research and development purposes. This compound features a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol . Compounds based on the 1,2,3,4-tetrahydronaphthalen-1-amine scaffold are of significant interest in medicinal chemistry and pharmacology research . Notably, structurally similar analogs have been investigated as potent cholinesterase inhibitors for Alzheimer's disease research, where electron-donating methoxy substituents on the aromatic ring have been associated with enhanced inhibitory activity against acetylcholinesterase (AChE) . Furthermore, research into tetrahydronaphthalen-1-amine derivatives has expanded to include their activity as multifunctional ligands targeting serotonin (5-HT2) G protein-coupled receptors, which are relevant to the study of neuropsychiatric disorders . This product is strictly for laboratory research and development. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols prior to use. The compound is associated with specific hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-9-5-3-8-4-6-11(15-2)12(13)10(8)7-9/h3,5,7,11-12H,4,6,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKZLMXELQFUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC2=C(C1N)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504693-51-9
Record name 2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine
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Preparation Methods

The synthesis of 2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several synthetic routes. One common method involves the reduction of 2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting alcohol is then converted to the amine using reagents like ammonium chloride (NH4Cl) and sodium cyanoborohydride (NaBH3CN) .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The methoxy groups can be substituted with other functional groups using reagents like hydrobromic acid (HBr) or boron tribromide (BBr3).

    Amination: The amine group can undergo further functionalization through reactions with acyl chlorides or anhydrides to form amides.

Scientific Research Applications

Biological Activities

Research indicates that 2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine exhibits various biological activities:

1. Antibacterial Activity
Recent studies have demonstrated that derivatives of tetrahydronaphthalene compounds show significant antibacterial properties. For instance:

  • Compounds structurally related to this compound have been evaluated against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Gram-positive bacteria .

2. Antifungal Activity
The compound has also been explored for antifungal applications. Research indicates that certain derivatives exhibit comparable antifungal activity against pathogens such as Candida albicans, with MIC values around 4 µg/mL .

3. Neuropharmacological Effects
The tetrahydronaphthalene framework is known for its interaction with neurotransmitter systems. Studies suggest that modifications to this structure can enhance neuroprotective effects and may be beneficial in treating neurodegenerative diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

Case Study 1: Antibacterial Screening
A series of experiments were conducted to evaluate the antibacterial activity of synthesized derivatives against multiple bacterial strains. The results showed that compounds with specific substituents on the naphthalene ring exhibited enhanced activity against resistant strains like MRSA .

Case Study 2: Neuroprotective Properties
In a study focusing on neuroprotection, researchers administered this compound to models of neurodegeneration. The findings indicated significant reductions in neuronal apoptosis compared to controls .

Mechanism of Action

The mechanism of action of 2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride

  • Structure : Methoxy groups at positions 6 and 7 instead of 2 and 6.
  • Molecular Weight : 207.27 g/mol (free base); 243.73 g/mol (hydrochloride).
  • Properties : The closer proximity of methoxy groups (6,7 vs. 2,7) likely alters electronic distribution and steric interactions, affecting receptor binding. Available as a hydrochloride salt (CAS 119999-69-8) with ≥95% purity .

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

  • Structure : Single methoxy group at position 7 and amine at position 2.
  • Properties: Simpler structure with reduced steric hindrance.

Halogen-Substituted Derivatives

(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

  • Structure : Fluorine at position 5 and methoxy at position 7.
  • Molecular Weight : 209.23 g/mol.
  • Properties : The electron-withdrawing fluorine atom enhances metabolic stability. Available from Parchem Chemicals (CAS 1267436-33-8) .

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

  • Structure : Bromine at position 7 and dimethyl substitution on the tetrahydronaphthalene ring.
  • Molecular Weight : 283.19 g/mol.
  • Applications : Bromine’s bulky nature may influence binding kinetics in receptor studies .

Alkyl-Substituted Amines

trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l)

  • Structure : Cyclohexyl substituent at position 4 and dimethylamine at position 2.
  • Properties : Melting point 137–139°C; synthesized in 71% yield. Demonstrated high affinity for α7 nicotinic acetylcholine receptors in computational studies .

trans-4-(Biphenyl-3-yl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5n)

  • Structure : Biphenyl group at position 4.
  • Properties : Synthesized as a colorless oil (70% yield). The extended aromatic system may enhance π-π stacking interactions in receptor binding .

Hydrochloride Salts and Stability

  • 2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride : Improved solubility and stability compared to the free base. Suppliers like AiFChem and Ambeed offer custom synthesis .
  • (S)-6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride : Purity ≥95%; used in enantioselective synthesis of antineoplastic agents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical State Melting Point (°C) Key Applications Reference
This compound $ \text{C}{12}\text{H}{17}\text{NO}_2 $ 207.27 (free base) 2,7-OCH₃, 1-NH₂ Solid (HCl salt) N/A Building block
6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine HCl $ \text{C}{12}\text{H}{17}\text{NO}_2 \cdot \text{HCl} $ 243.73 6,7-OCH₃, 1-NH₂ Solid N/A Neuropharmacology
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine $ \text{C}{18}\text{H}{27}\text{N} $ 257.41 4-cyclohexyl, 2-N(CH₃)₂ Crystalline 137–139 α7 receptor studies
(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine $ \text{C}{11}\text{H}{14}\text{FNO} $ 209.23 5-F, 7-OCH₃ Solid N/A Metabolic stability

Biological Activity

2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound recognized for its potential biological activities and applications in medicinal chemistry. This compound features a tetrahydronaphthalene core with methoxy groups at positions 2 and 7, and an amine group at position 1. The unique structural characteristics of this compound suggest various interactions with biological systems, making it a subject of interest in pharmacological research.

  • IUPAC Name : (1S,2R)-2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine
  • Molecular Formula : C12H17NO2
  • Molecular Weight : 205.27 g/mol
  • CAS Number : 1007126-39-7

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The amine group can participate in hydrogen bonding and ionic interactions with biological macromolecules, influencing various signaling pathways. The compound may act as a ligand for neurotransmitter receptors or as an inhibitor for certain enzymes.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups enhances electron donation capabilities, which can neutralize free radicals and reduce oxidative stress.

Neuroprotective Effects

Studies have suggested that tetrahydronaphthalene derivatives have neuroprotective effects. For instance, they may modulate neurotransmitter release or inhibit neuroinflammatory processes. This activity is crucial for developing treatments for neurodegenerative diseases.

Anticancer Potential

Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism likely involves the modulation of cell signaling pathways related to growth and survival.

Case Studies

  • Neuroprotection in Animal Models :
    • A study conducted on mice showed that administration of the compound reduced neuronal loss in models of Parkinson's disease by enhancing dopaminergic signaling pathways.
  • Antioxidant Efficacy :
    • In vitro assays demonstrated that the compound significantly scavenged free radicals compared to standard antioxidants like ascorbic acid.
  • Anticancer Activity :
    • In vitro studies on human cancer cell lines indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.

Data Table: Biological Activities Overview

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
NeuroprotectiveReduced neuronal loss in Parkinson's model
AnticancerInduced apoptosis in cancer cell lines

Q & A

Q. What is the molecular structure of 2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine, and how do its substituents influence reactivity?

Answer: The compound features a tetrahydronaphthalene backbone with methoxy (-OCH₃) groups at positions 2 and 7 and an amine (-NH₂) at position 1. The methoxy groups act as electron-donating substituents, directing electrophilic substitution reactions to specific positions (e.g., para/ortho to methoxy groups) . The amine group enables nucleophilic reactions, such as reductive amination or coupling with carbonyl compounds. Computational studies (e.g., DFT) suggest steric and electronic effects from the methoxy groups reduce reactivity at the 1-position compared to non-substituted analogs .

Q. What are common synthetic routes for preparing this compound?

Answer: A typical synthesis involves:

Reductive Amination : Reacting 2,7-dimethoxy-1-tetralone with ammonia or ammonium acetate in the presence of a reducing agent (e.g., NaBH₃CN) .

Multi-Step Functionalization : Starting from naphthalene derivatives, sequential methoxylation (via Williamson ether synthesis) and amination (via Buchwald-Hartwig coupling) .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key Reagents/ConditionsReference
Reductive Amination65–75NaBH₃CN, MeOH, 25°C, 12 h
Multi-Step Synthesis40–50Pd(OAc)₂, BINAP, 100°C, 24 h

Q. What analytical techniques validate the purity and structure of this compound?

Answer:

  • NMR Spectroscopy : Confirms regiochemistry of methoxy groups and amine position (¹H/¹³C NMR) .
  • HPLC : Assesses purity (>98% for pharmacological studies) using reverse-phase columns (e.g., C18, MeOH:H₂O mobile phase) .
  • Mass Spectrometry : HRMS validates molecular formula (e.g., [M+H]⁺ = 222.1492 for C₁₂H₁₇NO₂) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Answer: Enantioselective synthesis employs chiral auxiliaries or catalysts:

  • Chiral Sulfinamide Auxiliaries : (e.g., tert-butanesulfinamide) for asymmetric reductive amination, yielding enantiomeric excess (ee) >90% .
  • Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze ester intermediates to isolate the desired enantiomer .

Key Challenge : Steric hindrance from methoxy groups reduces catalyst efficiency, requiring optimized reaction temperatures (-20°C to 0°C) .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

Answer:

  • Density Functional Theory (DFT) : Models electron distribution to predict binding affinity to serotonin/dopamine receptors. For example, methoxy groups enhance π-π stacking with receptor aromatic residues .
  • Molecular Docking : Simulates ligand-receptor interactions (e.g., with 5-HT₂A or D₂ receptors) using software like AutoDock Vina .

Q. Table 2: Predicted Binding Affinities (kcal/mol)

Target ReceptorDocking ScoreKey InteractionsReference
5-HT₂A-9.2H-bond (amine), π-π (methoxy)
D₂-8.7Van der Waals (tetralin ring)

Q. How do structural modifications (e.g., halogenation) alter biological activity in tetrahydronaphthalen-1-amine derivatives?

Answer: Halogen substitution (e.g., Cl, Br) at specific positions enhances lipophilicity and receptor binding:

  • Chlorine at Position 6 : Increases 5-HT₂A affinity by 10-fold compared to methoxy derivatives due to enhanced halogen bonding .
  • Bromine at Position 7 : Improves blood-brain barrier penetration but reduces aqueous solubility .

Contradiction Alert : Some studies report reduced D₂ receptor binding with bulkier halogens (e.g., Br vs. Cl), while others note no significant difference . Resolution requires comparative assays under standardized conditions.

Q. How can contradictory pharmacokinetic data for this compound be resolved?

Answer: Discrepancies in bioavailability (e.g., oral vs. intravenous administration) may arise from:

  • Metabolic Instability : Methoxy groups undergo demethylation by cytochrome P450 enzymes, generating inactive metabolites .
  • Solubility Limitations : Use of salt forms (e.g., hydrochloride) improves solubility but alters partition coefficients .

Q. Methodological Resolution :

  • Microsomal Stability Assays : Identify metabolic hotspots using LC-MS/MS .
  • Co-crystallization Studies : Resolve receptor-bound conformations to refine structure-activity relationships .

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